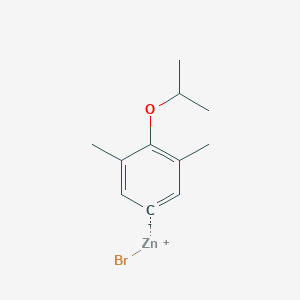
(4-i-Propyloxy-3,5-dimethylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−iso−propyloxy−3,5−dimethylphenyl)MgBr+ZnCl2→(4−iso−propyloxy−3,5−dimethylphenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with electrophiles, forming new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of catalysts like palladium or nickel complexes, and the reactions are often carried out in anhydrous solvents under inert atmospheres.
Major Products
The major products formed from reactions involving (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide are typically substituted aromatic compounds, biaryl compounds, and other complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide can have significant biological and medicinal properties. These compounds are often studied for their potential therapeutic effects.
Industry
In the industrial sector, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating complex organic transformations makes it a valuable tool in material science.
Mechanism of Action
The mechanism of action of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide involves its ability to act as a nucleophile, transferring its organic group to electrophilic centers. This process is facilitated by the presence of catalysts, which help to stabilize the transition states and lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparison with Similar Compounds
Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-iso-propyloxy-3,5-dimethylphenyl)lithium
- (4-iso-propyloxy-3,5-dimethylphenyl)boronic acid
Uniqueness
Compared to similar compounds, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its ability to participate in transmetalation processes makes it particularly valuable in catalytic cycles involving palladium and nickel. Additionally, its stability in THF and compatibility with various reaction conditions enhance its utility in organic synthesis.
Properties
Molecular Formula |
C11H15BrOZn |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-dimethyl-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-8(2)12-11-9(3)6-5-7-10(11)4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
WUYZUGXFFFGUHK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)OC(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















